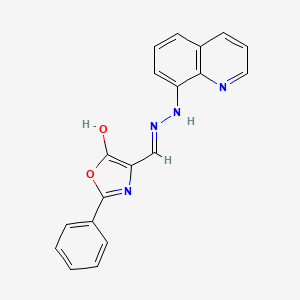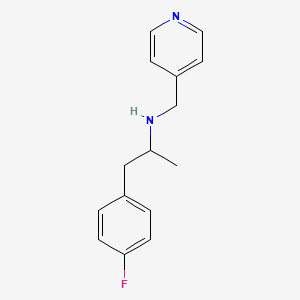![molecular formula C19H14ClN3O3S B6073656 N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6073656.png)
N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This compound has shown promising results in preclinical studies as a potential treatment for various types of cancer and other diseases.
Mechanism of Action
N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide inhibits the activity of glutaminase, an enzyme that plays a key role in the metabolism of glutamine. Glutamine is an essential amino acid that is required for the growth and proliferation of cancer cells. By blocking glutaminase, this compound can reduce the availability of glutamate, which is a precursor of several key metabolic pathways in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce metabolic stress and cell death in cancer cells that are dependent on glutamine metabolism. It can also inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to enhance the anti-tumor activity of other drugs, such as chemotherapy and immunotherapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide is its selectivity for glutaminase, which makes it a promising candidate for combination therapy with other anti-cancer drugs. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells. In addition, the optimal dose and schedule of this compound administration may vary depending on the type of cancer and the stage of disease.
Future Directions
Several areas of research are currently being pursued to further explore the potential of N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide as a therapeutic agent. These include:
1. Combination therapy with other anti-cancer drugs, such as chemotherapy, radiation therapy, and immunotherapy.
2. Development of biomarkers to identify patients who are most likely to benefit from this compound treatment.
3. Investigation of the role of glutaminase inhibition in other diseases, such as metabolic disorders and neurodegenerative diseases.
4. Optimization of the dosing and scheduling of this compound administration to maximize its therapeutic efficacy.
5. Development of novel glutaminase inhibitors with improved selectivity and potency.
Synthesis Methods
N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzoic acid with 3-nitroaniline, followed by reduction of the nitro group and subsequent coupling with 2-furoyl chloride. The final product is obtained after purification and characterization by various analytical techniques.
Scientific Research Applications
N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. Preclinical studies have shown that this compound can selectively target cancer cells that are dependent on glutamine metabolism for survival, while sparing normal cells. This makes it a promising candidate for combination therapy with other anti-cancer drugs.
Properties
IUPAC Name |
N-[[3-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-13-5-1-4-12(10-13)17(24)21-14-6-2-7-15(11-14)22-19(27)23-18(25)16-8-3-9-26-16/h1-11H,(H,21,24)(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZHXYQYUMSBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6073575.png)
![methyl N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B6073577.png)

![5-[1-(ethoxyacetyl)-2-pyrrolidinyl]-N-[2-(1H-imidazol-4-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6073594.png)

![methyl N-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6073615.png)
![2,4-dichloro-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6073617.png)

![dimethyl 2-{[(2-nitrophenyl)acetyl]amino}terephthalate](/img/structure/B6073625.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxyacetamide](/img/structure/B6073630.png)
![N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea](/img/structure/B6073632.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)isonicotinamide](/img/structure/B6073642.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1-cyclohexene-1-carboxamide](/img/structure/B6073645.png)
![2-[8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-1-naphthol](/img/structure/B6073648.png)
